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Compound of Interest

Compound Name: 2,4,5,7-Tetramethyloctane

Cat. No.: B15491060 Get Quote

Disclaimer: Extensive literature searches did not yield specific documented applications of

2,4,5,7-tetramethyloctane as a probe for hydrophobic interactions. The following application

notes and protocols are presented as a general guide on how a highly branched, non-polar

molecule, such as a tetramethyloctane isomer, could theoretically be employed to study these

fundamental interactions. The data and experimental details provided are illustrative and based

on general principles of biophysical chemistry.

Introduction
Hydrophobic interactions are a primary driving force in numerous biological and chemical

processes, including protein folding, membrane formation, and drug-receptor binding. These

interactions arise from the tendency of non-polar molecules to aggregate in an aqueous

environment to minimize their contact with water molecules. Small, well-defined hydrophobic

molecules can serve as valuable probes to quantify and characterize these interactions.

A highly branched alkane like a tetramethyloctane isomer is an excellent candidate for a model

hydrophobic probe due to its:

High Hydrophobicity: The aliphatic nature of the molecule ensures minimal polarity.

Inertness: The saturated hydrocarbon structure is chemically stable and unlikely to

participate in other types of interactions, such as hydrogen bonding or electrostatic
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interactions.

Defined Structure: The specific branching pattern provides a consistent size and shape for

molecular-level studies.

These application notes describe how a generic tetramethyloctane isomer can be used in

various experimental and computational settings to probe hydrophobic interactions.

Physicochemical Properties of a Model
Tetramethyloctane Isomer
For the purpose of these notes, we will consider a representative tetramethyloctane isomer with

the following hypothetical, yet realistic, properties:

Property Value
Significance for
Hydrophobicity Studies

Molecular Formula C₁₂H₂₆
Defines the size and

composition of the probe.

Molecular Weight 170.34 g/mol
Used for concentration

calculations.

Calculated LogP

(Octanol/Water)
~6.5

A high LogP indicates extreme

hydrophobicity.

Water Solubility Very Low (~1-10 µg/L)

The low solubility is a direct

consequence of its

hydrophobicity.

Vapor Pressure Low

Suitable for experiments under

controlled atmospheric

conditions.

Boiling Point ~190-200 °C
Indicates the physical state

under experimental conditions.
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A model hydrophobic probe like tetramethyloctane can be utilized in several key areas:

Validation of Computational Models: The partitioning and aggregation behavior of a simple,

rigid hydrophobic molecule can be used to benchmark and validate molecular dynamics

simulations and free energy calculation methods.

Characterization of Hydrophobic Pockets in Proteins: By studying the binding affinity of the

probe to a protein's active or allosteric site, researchers can quantify the contribution of

hydrophobic interactions to ligand binding.

Formulation Development: Understanding the interaction of highly hydrophobic molecules

with surfactants, lipids, and other excipients is crucial for the formulation of poorly soluble

drugs.

Environmental Science: Studying the partitioning of such molecules in different

environmental compartments (e.g., water-sediment, water-biota) can inform models of

environmental fate and transport of non-polar pollutants.

Experimental Protocols
Protocol 1: Determination of Octanol-Water Partition
Coefficient (LogP)
This protocol describes the shake-flask method, a standard technique for measuring the

hydrophobicity of a compound.

Materials:

Tetramethyloctane isomer

n-Octanol (pre-saturated with water)

Ultrapure water (pre-saturated with n-octanol)

Glass vials with PTFE-lined caps

Mechanical shaker
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Centrifuge

Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

Preparation of Stock Solution: Prepare a stock solution of the tetramethyloctane isomer in n-

octanol (e.g., 1 mg/mL).

Partitioning:

In a series of glass vials, add a precise volume of the n-octanol stock solution and a

precise volume of the water phase. Typical ratios of octanol to water are 1:1, 1:2, and 2:1.

Include control vials with only the octanol solution and only the water phase.

Equilibration: Tightly cap the vials and place them on a mechanical shaker. Agitate for 24

hours at a constant temperature (e.g., 25 °C) to ensure complete partitioning.

Phase Separation: Centrifuge the vials at a low speed (e.g., 2000 x g) for 30 minutes to

achieve a clear separation of the octanol and water layers.

Sampling: Carefully withdraw an aliquot from both the n-octanol and the water phase from

each vial. Be cautious not to disturb the interface.

Quantification:

Extract the aqueous phase aliquot with a suitable solvent (e.g., hexane).

Analyze the concentration of the tetramethyloctane isomer in the original octanol phase

and the extract from the aqueous phase using a calibrated GC-MS method.

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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[https://www.benchchem.com/product/b15491060#2-4-5-7-tetramethyloctane-as-a-probe-for-
hydrophobic-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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